1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C7H6F4N2O2 and its molecular weight is 226.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis of novel compounds from derivatives similar to the specified chemical, highlighting their potential in creating compounds with distinct biological activities. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved the condensation of dimethylamine with a related compound. This compound showed effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016). Similarly, the transformation of 3/5-trifluoromethylpyrazoles derivative into corresponding NH-pyrazole-3/5-carboxylic acids was reported, illustrating a methodology for accessing various pyrazole derivatives (Ermolenko, Guillou, & Janin, 2013).
Biological Evaluation
A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was synthesized and evaluated for biological activity, showcasing the potential of such derivatives in medicinal chemistry (Donohue et al., 2002).
Chemical Reactions and Mechanisms
Studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives have been performed, indicating the versatility of these compounds in chemical synthesis. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were studied, revealing good yields and insights into reaction mechanisms (Yıldırım & Kandemirli, 2006).
Application in Fluorinated Compound Synthesis
Direct trifluoromethylation techniques and their application to the synthesis of fluorinated pyrazoles were explored, showcasing methods to incorporate trifluoromethyl groups into pyrazole derivatives, which is relevant for the development of compounds with potential applications in materials science and medicinal chemistry (Ohtsuka et al., 2012).
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYRFPXNKNWVOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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